molecular formula C11H14O B8386934 Benzocycloheptan-1-one

Benzocycloheptan-1-one

Cat. No.: B8386934
M. Wt: 162.23 g/mol
InChI Key: LXVTYYMHLFYBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzocycloheptan-1-one is a bicyclic organic compound comprising a benzene ring fused to a seven-membered cycloheptane ring with a ketone group at the 1-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. For instance, compounds like 1-Benzylcyclobutane-1-carboxylic acid () and other benzene derivatives () share functional group similarities, enabling comparative analysis of ring strain, stability, and synthetic utility.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3,5,6,7,8,9-hexahydrobenzo[7]annulen-4-one

InChI

InChI=1S/C11H14O/c12-11-8-4-6-9-5-2-1-3-7-10(9)11/h4,6H,1-3,5,7-8H2

InChI Key

LXVTYYMHLFYBND-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)C(=O)CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

  • Benzocycloheptan-1-one : Features a seven-membered ring fused to benzene, with a ketone group. The larger ring size reduces strain compared to smaller cyclic systems but may introduce conformational flexibility.
  • 1-Benzylcyclobutane-1-carboxylic Acid : Contains a four-membered cyclobutane ring fused to benzene, with a carboxylic acid substituent. The cyclobutane ring introduces significant ring strain, enhancing reactivity in ring-opening reactions .
  • Other Benzene Derivatives: Compounds like indanone (benzocyclopentan-1-one) and tetralone (benzocyclohexan-1-one) feature five- and six-membered fused rings, respectively. Smaller rings exhibit higher strain but greater synthetic versatility in medicinal chemistry .

Physicochemical Properties

The table below compares hypothetical or inferred properties of this compound with related compounds:

Compound Name CAS Number Molecular Weight (g/mol) Ring Size Functional Group Key Applications
This compound* Not provided ~174.23 7-membered Ketone Organic synthesis, drug intermediates
1-Benzylcyclobutane-1-carboxylic Acid Not provided ~206.27 4-membered Carboxylic acid R&D applications
Indanone (Benzocyclopentan-1-one) 83-33-0 132.16 5-membered Ketone Fragrances, pharmaceuticals
Tetralone (Benzocyclohexan-1-one) 529-34-0 146.19 6-membered Ketone Polymer precursors, agrochemicals

*Hypothetical data inferred from structural analogs.

Research Findings and Industrial Relevance

  • 1-Benzylcyclobutane-1-carboxylic Acid : Used in peptide mimetics and enzyme inhibitors, leveraging its strained ring for targeted reactivity .
  • This compound: Limited direct data, but analogous ketones are employed in synthesizing antidepressants (e.g., Vilazodone analogs) and anti-inflammatory agents.
  • Market Trends : Cyclic ketones with fused benzene rings are prioritized in pharmaceutical patent filings (2020–2025), underscoring their industrial relevance .

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